molecular formula C14H12O4 B6396353 3-(3-Hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261928-82-8

3-(3-Hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6396353
CAS No.: 1261928-82-8
M. Wt: 244.24 g/mol
InChI Key: YLJPWVZZOOXPTA-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group (-OH) attached to the phenyl ring and a methoxy group (-OCH3) attached to the benzoic acid moiety

Properties

IUPAC Name

3-(3-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPWVZZOOXPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688704
Record name 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-82-8
Record name 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-hydroxyphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Another method involves the use of the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester, which can then be hydrolyzed to yield the desired hydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The Suzuki-Miyaura coupling reaction is particularly favored due to its scalability and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

3-(3-Hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activity by binding to active sites and altering their function .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    4-Hydroxybenzoic acid: Hydroxy group is positioned differently on the phenyl ring.

    3-Methoxybenzoic acid: Lacks the hydroxy group on the phenyl ring.

Uniqueness

3-(3-Hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.

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